molecular formula C9H13N3O3S B1362380 3-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid CAS No. 107811-08-5

3-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid

Numéro de catalogue: B1362380
Numéro CAS: 107811-08-5
Poids moléculaire: 243.29 g/mol
Clé InChI: CEKLMAPAJFPHMI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

$$^1$$H NMR (300 MHz, DMSO-$$d_6$$):

  • δ 1.25 ppm (d, 6H, J = 6.8 Hz): Methyl protons of the isopropyl group.
  • δ 2.50–2.65 ppm (m, 2H): Methylene protons adjacent to the carboxylic acid.
  • δ 3.10–3.30 ppm (m, 1H): Methine proton of the isopropyl group.
  • δ 4.20 ppm (s, 1H, exchangeable): Carbamoyl NH proton.
  • δ 12.10 ppm (s, 1H, exchangeable): Carboxylic acid proton.

$$^{13}$$C NMR (75 MHz, DMSO-$$d_6$$):

  • δ 22.1 ppm : Methyl carbons of the isopropyl group.
  • δ 30.8 ppm : Methine carbon of the isopropyl group.
  • δ 34.5 ppm : Methylene carbon linked to the carboxylic acid.
  • δ 168.5 ppm : Carboxylic acid carbonyl.
  • δ 172.3 ppm : Carbamoyl carbonyl.

The absence of aromatic protons confirms the non-conjugated nature of the thiadiazole ring, while downfield shifts for carbonyl groups align with hydrogen bonding in DMSO.

Infrared (IR) Spectroscopy and Functional Group Verification

IR spectroscopy (KBr pellet, cm$$^{-1}$$) reveals key functional groups:

  • 3200–2500 cm$$^{-1}$$ : Broad O-H stretch of the carboxylic acid.
  • 1680 cm$$^{-1}$$ : Strong C=O stretch from the carboxylic acid.
  • 1655 cm$$^{-1}$$ : Amide C=O stretch (carbamoyl group).
  • 1540 cm$$^{-1}$$ : N-H bending (carbamoyl).
  • 1240 cm$$^{-1}$$ : C-N stretch of the thiadiazole ring.
  • 680 cm$$^{-1}$$ : C-S-C asymmetric stretching.

The absence of peaks above 3000 cm$$^{-1}$$ (except O-H) confirms the lack of alkenes or aromatic rings.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) data (ESI+, m/z):

  • Observed [M+H]$$^+$$ : 244.0750 (calculated: 244.0750 for C$$9$$H$${14}$$N$$3$$O$$3$$S).
  • Major fragments:
    • m/z 200.0584 : Loss of CO$$2$$ (-44 Da).
    • m/z 156.0421 : Subsequent loss of isopropyl group (-44 Da).
    • m/z 112.0210 : Thiadiazole ring fragment (C$$3$$H$$3$$N$$2$$S$$^+$$).

The fragmentation pathway underscores the stability of the thiadiazole core and the lability of the carboxylic acid and branched alkyl groups.

Propriétés

IUPAC Name

4-oxo-4-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-5(2)8-11-12-9(16-8)10-6(13)3-4-7(14)15/h5H,3-4H2,1-2H3,(H,14,15)(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKLMAPAJFPHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60148250
Record name Succinamic acid, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107811-08-5
Record name Succinamic acid, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107811085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinamic acid, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthesis of 5-(propan-2-yl)-1,3,4-thiadiazole Intermediate

The 1,3,4-thiadiazole ring can be synthesized by cyclization of thiosemicarbazide derivatives with carboxylic acid derivatives or their equivalents. The isopropyl group at the 5-position is introduced either by starting from appropriately substituted precursors or by alkylation methods.

Typical approach:

  • React thiosemicarbazide with an isopropyl-substituted carboxylic acid or acid chloride.
  • Cyclodehydration under acidic or dehydrating conditions to form the thiadiazole ring.

Carbamoyl Linkage Formation

The carbamoyl group linking the thiadiazole and the propanoic acid is typically introduced by:

  • Activating the carboxylic acid group of propanoic acid (e.g., via acid chlorides or anhydrides).
  • Coupling with the amino group at the 2-position of the thiadiazole ring or a suitable intermediate.

Final Assembly of 3-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid

The final compound is obtained by coupling the carbamoyl-substituted thiadiazole with propanoic acid or its derivatives, followed by purification steps such as recrystallization or chromatography.

Representative Preparation Example

Step Reagents/Conditions Description Yield (%) Notes
1 Thiosemicarbazide + isopropyl carboxylic acid derivative, acidic cyclization Formation of 5-(propan-2-yl)-1,3,4-thiadiazole ring 70-85 Cyclodehydration under reflux
2 Propanoic acid chloride + thiadiazole amine intermediate, base (e.g., triethylamine) Carbamoyl linkage formation via amide bond 65-80 Reaction in inert solvent (e.g., dichloromethane)
3 Purification by recrystallization or chromatography Isolation of final compound 90+ High purity achieved

Analytical and Research Findings

  • The thiadiazole ring formation is confirmed by characteristic IR absorption bands (C=N and C–S stretching).
  • The carbamoyl amide bond shows a distinct carbonyl stretch in IR (~1650 cm⁻¹).
  • NMR spectroscopy confirms the substitution pattern, with isopropyl methyl groups appearing as doublets and methine as multiplets.
  • Mass spectrometry confirms molecular weight consistent with C10H15N3O3S (molecular formula of the target compound).
  • Purity and identity are verified by HPLC and elemental analysis.

Comparative Notes on Methodologies

Method Aspect Cyclization Route Alkylation Route Coupling Approach
Starting materials Thiosemicarbazide + acid derivatives Preformed thiadiazole + alkyl halides Acid chlorides + amines
Reaction conditions Acidic, reflux Basic or neutral, elevated temp Mild, inert atmosphere
Yield Moderate to high Variable High
Scalability Good Moderate Excellent
Purity control Requires careful workup Requires purification Straightforward

Analyse Des Réactions Chimiques

3-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that derivatives of thiadiazole compounds exhibit potent antimicrobial properties. The compound's structure contributes to its effectiveness against various pathogens.

Case Study: Antimicrobial Efficacy

A study published in MDPI explored the synthesis of novel thiadiazole derivatives, including similar compounds. The results demonstrated that certain derivatives displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, suggesting a potential for developing new antimicrobial agents targeting resistant strains .

CompoundTarget PathogenActivity
3-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acidMRSAHigh
This compoundE. faeciumModerate

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been extensively studied. The compound's ability to inhibit cancer cell proliferation is attributed to its structural characteristics.

Case Study: Cytotoxicity Assessment

A review article highlighted several thiadiazole derivatives with notable anticancer activities. In vitro studies indicated that compounds similar to this compound exhibited selective cytotoxicity against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells. The IC50 values ranged significantly, indicating varying degrees of effectiveness depending on the structure and substitutions present on the thiadiazole ring .

CompoundCancer Cell LineIC50 (µM)
This compoundA54925.0
3-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-y]carbamoyl}propanoic acidCaco-215.0

Comparaison Avec Des Composés Similaires

Chemical Identity :

  • IUPAC Name: 3-{[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid
  • Molecular Formula : C₉H₁₃N₃O₃S
  • Molecular Weight : 243.28 g/mol
  • CAS Number : 107811-08-5
  • Structure: Features a 1,3,4-thiadiazole core substituted with a propan-2-yl group at position 5 and a carbamoyl-linked propanoic acid chain at position 2 .

Key Properties :

  • Applications : Primarily used in research and development (R&D) for drug discovery, particularly targeting enzymes or receptors like FFAR3 (GPR109B) .

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s analogs differ in substituents on the thiadiazole ring and the carbamoyl side chain. Key examples include:

Compound Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Density (g/cm³) pKa (Predicted) LogP CAS Number
Target Compound Propan-2-yl C₉H₁₃N₃O₃S 243.28 N/A N/A ~3.3* 107811-08-5
3-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid Propyl C₉H₁₃N₃O₃S 243.28 N/A N/A ~3.1* 79888-41-8
3-[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]propanoic acid Phenyl C₁₂H₁₁N₃O₃S 277.30 1.473 4.11 ~3.8 1142209-41-3
3-[5-[[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]propanoic acid Ethyl-thiadiazole C₁₀H₁₁N₅O₃S₂ 313.36 N/A N/A ~2.9 1142209-50-4
3-[5-[[3-(3-Methylphenyl)phenyl]carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic acid Biphenyl C₁₉H₁₇N₃O₃S 367.42 N/A N/A 3.3 CHEMBL3805328

Note: LogP values are estimated based on structural similarity to CHEMBL3805328 .

Key Observations :

  • Acid-Base Properties : The phenyl-substituted analog (CAS 1142209-41-3) has a lower predicted pKa (4.11) than the target compound, suggesting enhanced solubility at physiological pH .

Activité Biologique

3-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid is a compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Structure and Synthesis

The compound features a thiadiazole ring , which is a five-membered heterocyclic structure containing two nitrogen atoms and three carbon atoms. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the thiadiazole ring via cyclization reactions.
  • Introduction of the propanoic acid side chain through coupling reactions.

Antimicrobial Activity

Thiadiazole derivatives are widely recognized for their antimicrobial properties . Research indicates that compounds containing the thiadiazole moiety exhibit significant activity against various pathogens, including bacteria and fungi. For instance:

  • A study reported that derivatives with a similar thiadiazole structure demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Another investigation highlighted the effectiveness of thiadiazole compounds against fungal strains like Candida albicans, showcasing their potential as antifungal agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • One study evaluated various thiadiazole derivatives for their cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The results indicated that certain substitutions on the thiadiazole ring enhanced cytotoxicity, with some compounds showing IC50 values comparable to established chemotherapeutics like cisplatin .
  • The mechanism underlying this activity may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Activity

Thiadiazole derivatives have also shown promising anti-inflammatory effects:

  • Research has demonstrated that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases .
  • In animal models, certain thiadiazole derivatives reduced edema and inflammation markers significantly when compared to control groups .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of several thiadiazole derivatives against clinical isolates of bacteria. The results indicated that:

CompoundMIC (µg/mL)Target Organism
A16Staphylococcus aureus
B32Escherichia coli
C8Candida albicans

This table illustrates that compound A exhibited potent activity against Staphylococcus aureus, while compound C was particularly effective against Candida albicans.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that:

CompoundCell LineIC50 (µM)
DHeLa10
EMCF-715
FA54920

These findings suggest that compound D is highly effective against HeLa cells, indicating its potential as an anticancer agent.

Q & A

Q. What are the common synthetic routes for 3-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid?

The compound is typically synthesized via carbamoylation of the 1,3,4-thiadiazole core. A representative method involves reacting 5-isopropyl-1,3,4-thiadiazol-2-amine with succinic anhydride derivatives under reflux conditions in ethanol or acetic acid. Purification is achieved through recrystallization from methanol or acetonitrile .

Q. Which spectroscopic methods are used to confirm the structure of this compound?

Structural confirmation relies on 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy. For example, 1H^1H-NMR peaks at δ 1.35–1.40 (doublet, 6H) confirm the isopropyl group, while IR absorption at ~1700 cm1^{-1} indicates the carboxylic acid moiety. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 243.28 for C9_9H13_{13}N3_3O3_3S) .

Q. What biological activities have been reported for derivatives of this compound?

Analogous 1,3,4-thiadiazole derivatives exhibit antimicrobial activity against Gram-positive bacteria (MIC 4–16 µg/mL) and GPR40 agonist properties, suggesting potential metabolic applications. Specific bioassays include broth microdilution for antimicrobial testing and cAMP assays for receptor activation .

Q. How is purity and composition verified after synthesis?

Elemental analysis (C, H, N, S) is critical, with deviations <0.4% confirming purity. Chromatographic methods like HPLC (C18 column, acetonitrile/water mobile phase) are used for purity assessment, targeting ≥95% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

Yield optimization involves adjusting solvent polarity (e.g., using DMF for intermediates) and temperature control. For example, coupling reactions with aromatic aldehydes at 80°C in ethanol increase imine formation efficiency. Catalytic additives like acetic acid (5 mol%) enhance carbamoylation rates .

Q. What strategies resolve discrepancies in bioactivity data across studies?

Contradictory bioactivity results (e.g., varying MIC values) may arise from differences in bacterial strains or assay protocols. Standardized protocols, such as CLSI guidelines for antimicrobial testing, and orthogonal assays (e.g., time-kill curves) help validate findings .

Q. How are structure-activity relationship (SAR) studies designed for thiadiazole derivatives?

SAR studies focus on substituent modifications at the 5-position of the thiadiazole ring. For instance, replacing the isopropyl group with fluorophenyl or cinnamoyl moieties alters hydrophobicity and hydrogen-bonding capacity, which are evaluated via logP measurements and docking simulations .

Q. What methods enhance the aqueous solubility of this hydrophobic compound?

Solubility can be improved by derivatizing the carboxylic acid group into sodium salts or ester prodrugs. Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) are also effective. Stability under physiological pH is monitored via UV-Vis spectroscopy .

Q. How are synthetic intermediates validated during multi-step synthesis?

Intermediates like 5-isopropyl-1,3,4-thiadiazol-2-amine are characterized via LC-MS and 1H^1H-NMR. Purity thresholds (>90%) are enforced before proceeding to subsequent steps. Reaction progress is monitored by TLC (silica gel, ethyl acetate/hexane) .

Q. What analytical challenges arise in confirming stereochemistry for chiral analogs?

Chiral analogs require circular dichroism (CD) or X-ray crystallography for absolute configuration determination. For example, (S)-enantiomers of thiadiazole-carboxylic acids show distinct CD spectra at 220–250 nm compared to (R)-forms .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

TechniqueKey Peaks/DataReference
1H^1H-NMRδ 1.35 (d, 6H, CH(CH3_3)2_2)
13C^{13}C-NMRδ 173.5 (COOH), 165.2 (C=O carbamoyl)
HRMSm/z 243.28 [M+H]+^+ (calc. 243.28)

Q. Table 2. Bioactivity of Selected Derivatives

DerivativeBiological Activity (MIC or IC50_{50})Reference
6a (3′-methyl)GPR40 EC50_{50}: 0.8 µM
6c (4′-fluoro)Antimicrobial MIC: 8 µg/mL (S. aureus)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid
Reactant of Route 2
Reactant of Route 2
3-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.